N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide
Description
N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a synthetic acetamide derivative featuring a 4-oxo-3(4H)-quinazolinyl core linked via a methylene bridge to a cyclohexyl ring. This compound is structurally distinct from other quinazolinone-based acetamides due to its unique substitution pattern, which may optimize pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
Molecular Formula |
C21H29N3O2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide |
InChI |
InChI=1S/C21H29N3O2/c1-16(2)13-22-19(25)12-21(10-6-3-7-11-21)14-24-15-23-18-9-5-4-8-17(18)20(24)26/h4-5,8-9,15-16H,3,6-7,10-14H2,1-2H3,(H,22,25) |
InChI Key |
QRAOODPHDVZZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CC1(CCCCC1)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinazolinone core in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with isobutylamine and acetic anhydride under controlled temperature and pH conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the isobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amide derivatives with different substituents.
Scientific Research Applications
N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-isobutyl-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide with structurally or functionally related compounds, focusing on synthesis, substituent effects, and biological implications.
Structural and Substituent Variations
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The isobutyl and cyclohexyl groups in the target compound enhance lipophilicity (logP ~3.5 estimated) compared to the cyclopentyl analog (logP ~3.0) . The dichlorophenyl group in Compound 1 further increases logP (~4.2) but may reduce solubility .
- Metabolic Stability : Trifluoromethyl and methoxyethyl groups in Goxalapladib improve metabolic resistance to cytochrome P450 enzymes, whereas the furylpropyl group in Compound 4 may confer susceptibility to oxidative degradation .
Key Research Findings
- Substituent Impact : Electron-withdrawing groups (e.g., Cl, CF3) enhance binding affinity but may reduce solubility. Steric bulk (e.g., cyclohexyl vs. cyclopentyl) optimizes target selectivity .
- Synthetic Flexibility: BF3•OEt2 and Suzuki coupling methodologies enable diversification of the quinazolinone and acetamide scaffolds, supporting structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
